molecular formula C10H9Br2N3OS B4375796 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide

4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide

Cat. No.: B4375796
M. Wt: 379.07 g/mol
InChI Key: KQENSMZDTYKODH-UHFFFAOYSA-N
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Description

4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a carboxamide group at the 2 position, and a pyrazole moiety attached via a methyl linker. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The thiophene ring is brominated at the 4 and 5 positions using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2 position. This can be achieved using carbon dioxide under high pressure in the presence of a base like potassium tert-butoxide.

    Pyrazole Attachment: The final step involves the attachment of the pyrazole moiety. This is typically done by reacting the carboxylated thiophene with 1-methyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and carboxylation steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carboxamide group can be reduced to the corresponding amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with chlorine atoms instead of bromine.

    4,5-dibromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with an ethyl group on the pyrazole ring.

    4,5-dibromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]-2-thiophenecarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide lies in its specific substitution pattern and the presence of both bromine atoms and a pyrazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,5-dibromo-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3OS/c1-15-6(2-3-14-15)5-13-10(16)8-4-7(11)9(12)17-8/h2-4H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENSMZDTYKODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide
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4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide

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